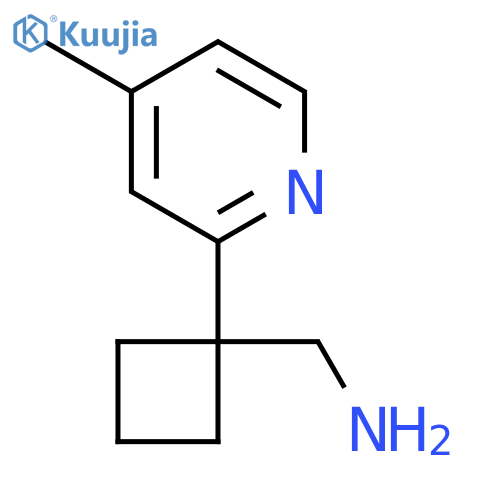

Cas no 1519644-97-3 (1-(4-methylpyridin-2-yl)cyclobutylmethanamine)

1-(4-methylpyridin-2-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(4-methylpyridin-2-yl)cyclobutylmethanamine

- [1-(4-methylpyridin-2-yl)cyclobutyl]methanamine

- EN300-1836199

- 1519644-97-3

-

- インチ: 1S/C11H16N2/c1-9-3-6-13-10(7-9)11(8-12)4-2-5-11/h3,6-7H,2,4-5,8,12H2,1H3

- InChIKey: QZTOLOFGFMSMSR-UHFFFAOYSA-N

- SMILES: NCC1(C2C=C(C)C=CN=2)CCC1

計算された属性

- 精确分子量: 176.131348519g/mol

- 同位素质量: 176.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 38.9Ų

1-(4-methylpyridin-2-yl)cyclobutylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1836199-5g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 5g |

$3479.0 | 2023-09-19 | ||

| Enamine | EN300-1836199-0.1g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 0.1g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1836199-5.0g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 5g |

$3894.0 | 2023-05-26 | ||

| Enamine | EN300-1836199-2.5g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 2.5g |

$2351.0 | 2023-09-19 | ||

| Enamine | EN300-1836199-0.25g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 0.25g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1836199-1.0g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 1g |

$1343.0 | 2023-05-26 | ||

| Enamine | EN300-1836199-0.05g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 0.05g |

$1008.0 | 2023-09-19 | ||

| Enamine | EN300-1836199-10.0g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 10g |

$5774.0 | 2023-05-26 | ||

| Enamine | EN300-1836199-0.5g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 0.5g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-1836199-1g |

[1-(4-methylpyridin-2-yl)cyclobutyl]methanamine |

1519644-97-3 | 1g |

$1200.0 | 2023-09-19 |

1-(4-methylpyridin-2-yl)cyclobutylmethanamine 関連文献

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

1-(4-methylpyridin-2-yl)cyclobutylmethanamineに関する追加情報

Introduction to 1-(4-methylpyridin-2-yl)cyclobutylmethanamine (CAS No. 1519644-97-3)

The compound 1-(4-methylpyridin-2-yl)cyclobutylmethanamine, identified by its CAS number 1519644-97-3, represents a significant advancement in the realm of pharmaceutical chemistry. This molecule, featuring a cyclobutyl moiety linked to a 4-methylpyridine scaffold through an amine functional group, has garnered attention due to its unique structural and pharmacological properties. The combination of these structural elements suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various biological pathways.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in medicinal design. The 4-methylpyridine ring, a derivative of pyridine, is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable component in drug development. The presence of the cyclobutyl group introduces rigidity to the molecular structure, which can influence both the pharmacokinetic and pharmacodynamic properties of the compound. This structural motif has been explored in various drug candidates due to its potential to enhance binding affinity and selectivity.

The amine functional group in 1-(4-methylpyridin-2-yl)cyclobutylmethanamine further contributes to its pharmacological profile. Amines are common pharmacophores in many drugs, often serving as hydrogen bond donors or acceptors that enhance interactions with biological targets. The specific positioning of this amine group on the cyclobutyl ring may influence the compound's solubility, metabolic stability, and overall bioavailability. These factors are critical in determining the compound's suitability for further development into a therapeutic agent.

One of the most promising areas of research involving 1-(4-methylpyridin-2-yl)cyclobutylmethanamine is its potential as a precursor or analog in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is associated with various diseases, particularly cancers. The unique structural features of this compound make it an attractive candidate for designing kinase inhibitors with improved selectivity and efficacy.

Recent studies have demonstrated that compounds incorporating both pyridine and cycloalkyl moieties can exhibit potent inhibitory effects on specific kinases. For instance, derivatives of 1-(4-methylpyridin-2-yl)cyclobutylmethanamine have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many types of cancer. The ability of these compounds to selectively target pathological kinases without affecting normal cellular processes is a key goal in oncology research.

In addition to their applications in oncology, compounds like 1-(4-methylpyridin-2-yl)cyclobutylmethanamine may also have utility in other therapeutic areas. For example, their interaction with G-protein coupled receptors (GPCRs) has been explored, as GPCRs are involved in numerous physiological processes and are targets for a wide range of drugs. The structural features of this compound could potentially modulate GPCR activity, leading to new treatments for conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.

The synthesis and characterization of 1-(4-methylpyridin-2-yl)cyclobutylmethanamine have been subjects of considerable interest among synthetic chemists. The development of efficient synthetic routes allows for the production of this compound on a scalable basis, which is essential for further preclinical and clinical studies. Advances in synthetic methodologies have enabled the introduction of various modifications at different positions within the molecule, allowing researchers to fine-tune its pharmacological properties.

The use of computational chemistry techniques has also played a significant role in understanding the behavior of 1-(4-methylpyridin-2-yl)cyclobutylmethanamine both in vitro and in silico. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These studies help predict potential side effects and optimize drug-like properties such as solubility and bioavailability.

As research continues to evolve, the potential applications of 1-(4-methylpyridin-2-yl)cyclobutylmethanamine are likely to expand further. New synthetic strategies may emerge that allow for more complex modifications to the molecule, opening up possibilities for designing drugs with even greater specificity and potency. Additionally, interdisciplinary approaches combining chemistry with biology and computer science will continue to drive innovation in drug discovery.

In conclusion,1-(4-methylpyridin-2-yl)cyclobutylmethanamine (CAS No. 1519644-97-3) stands out as a promising candidate for pharmaceutical development due to its unique structural features and potential applications across multiple therapeutic areas. Its combination of a cyclobutyl group with a 4-methylpyridine moiety linked by an amine functional group offers versatile opportunities for designing novel drugs targeting various diseases.

1519644-97-3 (1-(4-methylpyridin-2-yl)cyclobutylmethanamine) Related Products

- 1220032-09-6(4-2-(4-Piperidinyl)ethoxyphenyl propyl etherhydrochloride)

- 2385664-49-1(Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-)

- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)

- 1806920-29-5(4-Bromo-6-(difluoromethyl)-3-nitropyridine-2-carbonyl chloride)

- 1261234-91-6(tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate)

- 392248-40-7(3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)

- 5391-40-2(1,3-Diacetyl-2-imidazolidinone)

- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)

- 52606-06-1(2,6-dimethoxy-4-Pyridinemethanol)

- 1468678-17-2(2-ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride)